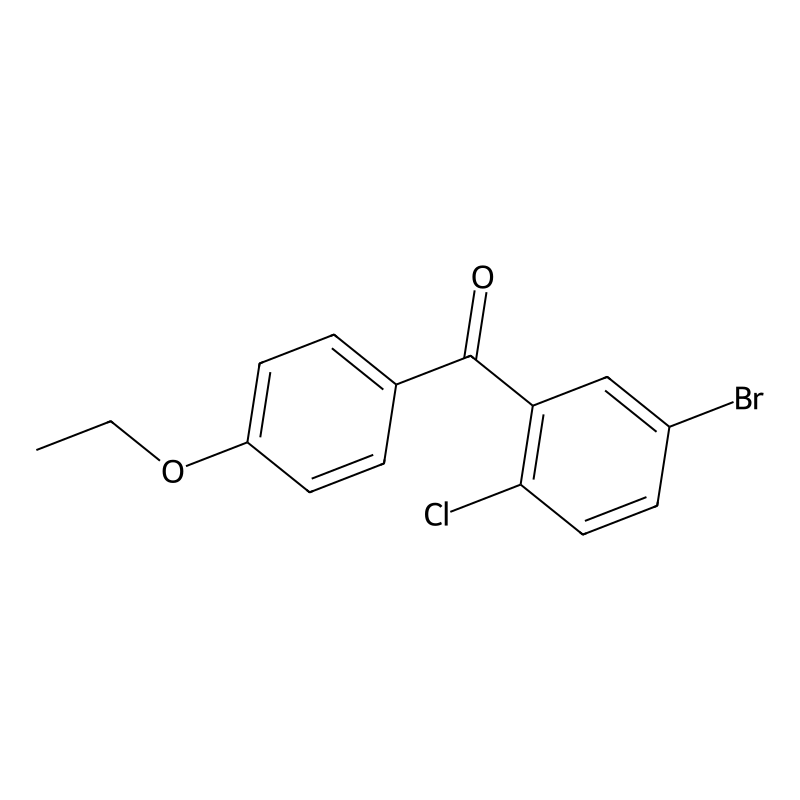(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Dapagliflozin
Specific Scientific Field: Medical Research, specifically in the development of drugs for diabetes treatment.
Summary of the Application: “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is used as an intermediate in the synthesis of Dapagliflozin Dapagliflozin is a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor
Results or Outcomes: The outcome of using “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” in the synthesis of Dapagliflozin is the successful production of Dapagliflozin
The compound (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is an organic molecule characterized by a complex structure that includes a bromine atom, a chlorine atom, and an ethoxy group attached to phenyl rings. The presence of halogens (bromine and chlorine) suggests potential reactivity and biological activity, making this compound of interest in medicinal chemistry and pharmacology. Its molecular formula is CHBrClO, indicating a significant degree of substitution on the aromatic rings, which can influence its chemical behavior and biological interactions.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to Dapagliflozin, which acts by inhibiting the SGLT2 protein in the kidneys. This prevents the reabsorption of glucose back into the bloodstream, promoting its excretion in urine and lowering blood sugar levels [].
The chemical reactivity of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone can be attributed to the presence of the carbonyl group (ketone) and the halogen substituents. Key reactions include:
- Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or alcohols.
- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Electrophilic Aromatic Substitution: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.
Research indicates that compounds similar to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogens typically enhances lipophilicity and biological interaction potential. For instance, studies using computational methods such as PASS (Prediction of Activity Spectra for Substances) have predicted various biological activities for structurally related compounds, suggesting potential therapeutic applications in pharmacology .
Several synthetic routes can be employed to produce (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone:
- Friedel-Crafts Acylation: This method involves the reaction of an appropriate acyl chloride with a substituted phenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Bromination and chlorination can be performed on the phenolic compound prior to acylation.
- Halogenation Reactions: Starting from 4-ethoxyacetophenone, bromination at the 5-position followed by chlorination at the 2-position can yield the desired compound.
- Direct Functionalization: Using palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions) could also be viable for constructing the biphenyl structure with specific substitutions.
These methods allow for flexibility in modifying the compound's structure and optimizing its properties.
The potential applications of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone span various fields:
- Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Probes: It can be utilized in research as a chemical probe to study biological pathways or mechanisms due to its reactivity.
- Materials Science: The compound may find applications in developing new materials with specific electronic or optical properties.
Interaction studies are crucial for understanding how (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone interacts with biological systems. These studies typically involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
- Cell Viability Assays: Testing the effects on cell lines to determine cytotoxicity or therapeutic efficacy.
- Mechanistic Studies: Investigating how the compound influences biochemical pathways through enzyme inhibition or activation.
Such studies are essential for elucidating the compound's pharmacological profile and potential side effects.
Several compounds share structural features with (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which can be compared based on their chemical properties and biological activities:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Bromoacetophenone | Structure | Antimicrobial | Lacks ethoxy group |
| 2-Chloroacetophenone | Structure | Anti-inflammatory | Simplified halogenation |
| 4-Ethoxybenzaldehyde | Structure | Antioxidant | Aldehyde functional group |
These comparisons highlight that while similar compounds may exhibit overlapping activities, the unique combination of substituents in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone contributes to its distinct properties and potential applications in drug development.
Purity
Quantity
XLogP3
Appearance
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








